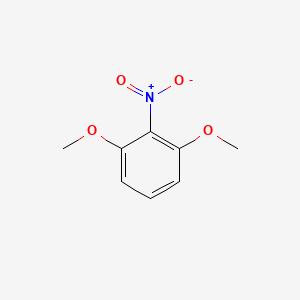

1,3-Dimethoxy-2-nitrobenzene

Beschreibung

Contextual Significance of Dimethoxybenzene Derivatives in Contemporary Organic Synthesis

Dimethoxybenzene derivatives are a versatile class of organic compounds featuring two methoxy groups (—OCH₃) attached to a benzene ring. researchgate.net These compounds, including 1,2-dimethoxybenzene, 1,3-dimethoxybenzene, and 1,4-dimethoxybenzene, serve as crucial intermediates and building blocks in the synthesis of a wide range of more complex molecules. researchgate.netchemicalbook.com Their utility spans across pharmaceuticals, agrochemicals, and materials science. chemicalbook.comontosight.ai For instance, 1,2-dimethoxybenzene is a key precursor for the synthesis of fungicides and various pharmaceuticals like the anti-spasmodic drug papaverine. chemicalbook.com The methoxy groups, being electron-donating, influence the electronic properties and reactivity of the benzene ring, making these derivatives valuable substrates in various organic reactions. researchgate.netcymitquimica.com Recent research has highlighted their importance as therapeutic materials, paving the way for further exploration of their applications. researchgate.netresearchgate.net

Evolution and Control of Aromatic Nitration Reactions in Chemical Synthesis

Aromatic nitration, the introduction of a nitro group onto an aromatic ring, is a cornerstone of organic synthesis. nih.gov The most traditional and widely utilized method involves electrophilic aromatic substitution using a mixture of concentrated nitric acid and sulfuric acid, which generates the reactive nitronium ion (NO₂⁺). nih.govacs.org However, this classical approach often suffers from harsh reaction conditions, the formation of multiple byproducts, and poor regioselectivity. nih.govsci-hub.se

Over the years, significant efforts have been dedicated to developing more controlled and selective nitration methods. acs.orgsci-hub.se These advancements include the use of milder nitrating agents, transition-metal catalysis, and solvent-free microwave-assisted reactions to improve reaction rates and regioselectivity. nih.govsci-hub.se The development of novel nitrating reagents, such as N-nitropyrazole, allows for the controllable mono- or di-nitration of arenes under mild conditions with good functional group tolerance. acs.org Furthermore, enzymatic nitration using bacterial P450 enzymes presents a green alternative, operating under benign conditions. nih.gov The ability to control the nitration reaction is crucial, as the position of the nitro group profoundly influences the properties and subsequent reactivity of the nitroaromatic compound. vpscience.org

Eigenschaften

IUPAC Name |

1,3-dimethoxy-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4/c1-12-6-4-3-5-7(13-2)8(6)9(10)11/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVBXGGHFJZBKFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60315026 | |

| Record name | 1,3-Dimethoxy-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60315026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6665-97-0 | |

| Record name | 1,3-Dimethoxy-2-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6665-97-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dimethoxy-2-nitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006665970 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6665-97-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=291284 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Dimethoxy-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60315026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,3-dimethoxy-2-nitrobenzene and Its Analogues

Classical Electrophilic Aromatic Substitution Approaches

The introduction of a nitro group onto the aromatic ring of dimethoxybenzene derivatives is a cornerstone of their functionalization. Electrophilic nitration stands out as the most prevalent method for this purpose.

Nitration of 1,3-Dimethoxybenzene Precursors

The direct nitration of 1,3-dimethoxybenzene is a common route to produce 1,3-dimethoxy-2-nitrobenzene. lookchem.com The methoxy groups, being electron-donating, activate the benzene ring towards electrophilic attack, facilitating the introduction of the nitro group.

Research has shown that nitrating 1,3-dimethoxybenzene with a combination of nitric acid and sulfuric acid can lead to the formation of 1,3-dimethoxy-2,4,6-trinitrobenzene. google.comdtic.mil The conditions for this trinitration can be optimized; for example, using 90% nitric acid tends to increase gassing and foaming, while 70% acid with the temperature kept below 30°C and moderate stirring can minimize these issues and provide good yields. dtic.mil In one documented procedure, the nitration of 1,3-dimethoxybenzene to its trinitro derivative was achieved in approximately one hour with yields of 87% on a small scale. dtic.mil

The use of cerium (IV) ammonium nitrate (CAN) coated on silica (CAN/SiO2) in dichloromethane has been explored as a milder alternative for the nitration of electron-rich aromatic compounds. lookchem.com When applied to 1,3-dimethoxybenzene, this method yielded an equimolar mixture of this compound, 1,3-dimethoxy-4-nitrobenzene, and 1,3-dimethoxy-5-nitrobenzene in high yield. lookchem.com

Table 1: Nitration of 1,3-Dimethoxybenzene under Various Conditions

| Nitrating Agent/System | Substrate | Product(s) | Yield | Reference |

| HNO₃/H₂SO₄ | 1,3-Dimethoxybenzene | 1,3-Dimethoxy-2,4,6-trinitrobenzene | 87% | dtic.mil |

| CAN/SiO₂ in CH₂Cl₂ | 1,3-Dimethoxybenzene | This compound, 1,3-dimethoxy-4-nitrobenzene, 1,3-dimethoxy-5-nitrobenzene (equimolar mixture) | 93% | lookchem.com |

This table is generated based on the textual data and is for illustrative purposes.

The position at which the nitro group is introduced on the benzene ring, known as regioselectivity, is a critical aspect of the nitration of dialkoxybenzenes. The two methoxy groups in 1,3-dimethoxybenzene direct the incoming electrophile to specific positions, but the final product distribution can be complex. The dinitration of 1,2-dialkoxybenzenes, for example, exhibits unusual regioselectivity, exclusively yielding the 1,2-dialkoxy-4,5-dinitrobenzene product. nih.govacs.org Similarly, the dinitration of 1,4-dialkoxybenzene derivatives also shows surprising regioselectivity that has been a subject of investigation. nih.govacs.org

Detailed theoretical analyses, such as Density Functional Theory (DFT) calculations, suggest that the reaction mechanism for the dinitration of both 1,2- and 1,4-dimethoxybenzene likely involves a single electron transfer (SET) process. nih.govacs.orgacs.org In the case of 1,2-dimethoxybenzene, the regioselectivity is primarily governed by the symmetry of the Highest Occupied Molecular Orbital (HOMO) of the aromatic system. nih.govacs.orgacs.org This symmetry dictates the structure of the Singly Highest Occupied Molecular Orbital (SHOMO) of the aromatic radical cation that forms during the SET process. nih.govacs.org For the nitration of polymethoxybenzenes with nitric acid, it has been suggested that the reaction proceeds via a radical pathway. mdma.ch Studies using 15N-CIDNP (Chemically Induced Dynamic Nuclear Polarization) during the nitration of 1,2- and 1,4-dimethoxybenzene with 15N-labelled nitric acid have provided evidence that a radical pathway, catalyzed by nitrous acid, is the main reaction route. rsc.org

In the case of 1,4-dialkoxybenzenes, solvation effects play a more dominant role in determining the regioselectivity of dinitration. nih.govacs.orgmdpi.com The choice of the solvent system can significantly alter the product distribution. nih.govacs.org Computational studies have indicated that for the dinitration of 1,4-dialkoxybenzenes, both 2,3-dinitro and 2,5-dinitro isomers are expected to form, with the relative amounts being influenced by the solvent environment. mdpi.com Synthetic experiments have confirmed this, showing that while the steric environment of the benzene ring has little influence, the solvent system has a large effect on the selectivity of the nitration of 1,4-dialkoxybenzene derivatives. acs.org The solvation structure of the reaction intermediates, particularly the Wheland intermediate (σ-complex), is crucial, and the solvation effect on the free energy of the reaction can be quite large, especially with solvents like sulfuric acid. rsc.org

Regioselectivity in the Nitration of Dialkoxybenzenes

Mechanistic Role of Single Electron Transfer (SET) Processes

Nitration of Halogenated and Alkylated Dimethoxybenzene Analogues

The presence of other substituents, such as halogens or alkyl groups, on the dimethoxybenzene ring can influence the outcome of the nitration reaction. For instance, the nitration of 5-bromo-1,3-dimethoxybenzene is a known synthetic route. chemicalbook.com In a study on the regioselective nitration of halogenated benzenoids, it was found that the nitro group entry was consistently ortho to the halogen group. researchgate.net This ortho-selectivity was achieved under mixed acid conditions at mild temperatures. researchgate.net

The nitration of alkyl-substituted p-dimethoxybenzenes with a mixture of nitric and sulfuric acid readily forms nitro products. mdma.ch The competition between further nitration to dinitro compounds and oxidative demethylation to form nitro-p-quinones can be controlled by the amount of nitric acid used and the nature of the alkyl substituents. mdma.ch For monosubstituted electron-rich arenes, nitration often yields a mixture of para- and ortho-nitrated products, with the para-isomer sometimes being dominant due to steric and inductive effects. nih.gov

Table 2: Comparison of Nitration Outcomes for Substituted Dimethoxybenzene Analogues

| Starting Material | Nitrating Conditions | Major Product(s) | Key Observation | Reference |

| Halogenated Benzo[c]cinnolines | Mixed acid (KNO₃/H₂SO₄ in acetic acid) | Ortho-nitro derivatives | Regioselectivity is directed ortho to the halogen. | researchgate.net |

| Alkyl-substituted p-dimethoxybenzenes | HNO₃/H₂SO₄ in acetic acid | Nitro-products, dinitro-compounds, or nitro-p-quinones | Product distribution is modulated by the amount of nitric acid and alkyl substituents. | mdma.ch |

| 5-Bromo-1,3-dimethoxybenzene | Not specified | 5-Bromo-1,3-dimethoxy-2-nitrobenzene | A known synthetic transformation. | chemicalbook.com |

This table is generated based on the textual data and is for illustrative purposes.

Advancements in Sustainable and Green Chemistry Synthetic Routes

The synthesis of nitroaromatic compounds, pivotal intermediates in the chemical industry, has traditionally relied on methods that are often hazardous and environmentally taxing. frontiersin.orgresearchgate.net Conventional nitration, typically employing a mixture of concentrated nitric and sulfuric acids, generates significant acid waste, posing disposal challenges and contributing to a high environmental factor (E-factor). frontiersin.orgtandfonline.com In response, the principles of green chemistry have spurred the development of more sustainable synthetic methodologies. These advanced routes focus on enhancing selectivity, improving energy efficiency, and minimizing waste, thereby offering ecologically and economically superior alternatives for producing compounds like this compound and its analogues. researchgate.netijsr.net

Catalytic Nitration Strategies for Enhanced Selectivity and Efficiency

The use of solid acid catalysts, such as zeolites, represents a significant advancement in the clean nitration of aromatic compounds. tandfonline.com These materials can replace corrosive and hazardous liquid acids like sulfuric acid, offering advantages in terms of handling, recyclability, and waste reduction. researchgate.netscispace.com Zeolites, with their well-defined pore structures, can impart shape selectivity, leading to improved regioselectivity in the nitration of substituted benzenes. researchgate.net For instance, zeolite Hβ has been explored as a catalyst for aromatic nitration, demonstrating its potential to facilitate the reaction under milder conditions than traditional mixed-acid systems. tandfonline.com

The nitration of electron-rich aromatic compounds, such as 1,3-dimethoxybenzene, is highly sensitive to reaction conditions. The two methoxy groups are activating and ortho-, para-directing, which can lead to a mixture of isomers and potential over-oxidation with strong nitrating agents. wikipedia.orgrushim.ru Catalytic approaches aim to control this reactivity. Studies on the nitration of related compounds like 1,4-dimethoxybenzene have shown that solid acid catalysts can effectively promote the reaction. tandfonline.com While direct catalytic nitration to achieve high selectivity for the 2-position in 1,3-dimethoxybenzene remains a challenge, the use of catalysts like K-10 montmorillonite has been shown to significantly activate nitration systems, although it can also lead to over-nitration if not carefully controlled. frontiersin.org The development of chemo- and regioselective nitration protocols often involves nitric acid in conjunction with various catalysts to avoid the use of co-acids and minimize waste. frontiersin.org

Table 1: Comparison of Catalytic Systems for Aromatic Nitration

| Catalyst System | Substrate Example | Nitrating Agent | Key Advantages | Reference |

|---|---|---|---|---|

| Zeolite Hβ | Chlorobenzene | NOx | Replaces sulfuric acid, solid catalyst | tandfonline.com |

| K-10 Montmorillonite | m-Xylene | Fuming HNO₃ | Significant activation, avoids co-acid | frontiersin.org |

Electrochemical Nitration Techniques for Nitryl Radical Generation

Electrochemical synthesis is emerging as a powerful green chemistry tool, substituting hazardous chemical oxidants with electricity. nih.govtaltech.ee This approach is particularly attractive for nitration, as it allows for the generation of reactive nitrating species under mild conditions. nih.govresearchgate.net The electrochemical oxidation of safe and readily available nitro sources, such as sodium nitrite or tetra-n-butylammonium nitrate, can generate nitrogen dioxide (NO₂) or the nitryl radical, which then reacts with the aromatic substrate. nih.govresearchgate.netresearchgate.net

This method has been successfully applied to the nitration of various arenes, phenols, and their derivatives. nih.govd-nb.info For example, the electrochemical nitration of 1,4-dimethoxybenzene using dinitrogen tetroxide has been demonstrated, yielding the mononitrated product. thieme-connect.de A key advantage is the ability to control the reaction via parameters like current density and solvent, allowing for optimization of yield and selectivity. nih.govthieme-connect.de The use of inexpensive graphite electrodes and the potential for scalability make this a promising industrial alternative. nih.gov The mechanism often involves the anodic oxidation of a nitrite source to NO₂, which initiates the nitration, sometimes proceeding through a radical cation intermediate of the aromatic substrate. nih.govd-nb.info

Table 2: Electrochemical Nitration of Aromatic Compounds

| Substrate | Nitro Source | Electrode Material | Yield | Reference |

|---|---|---|---|---|

| Various Arenes/Phenols | NBu₄NO₂ | Graphite | Up to 88% | nih.gov |

| 1,4-Dimethoxybenzene | N₂O₄ | Not specified | 32% | thieme-connect.de |

| Anisole | NBu₄NO₂ | Graphite | 71% | researchgate.net |

Microwave-Assisted Synthesis for Reaction Acceleration and Efficiency

Microwave-assisted organic synthesis (MAOS) has revolutionized chemical synthesis by dramatically reducing reaction times, often from hours to minutes. researchgate.netchemicaljournals.comat.ua This acceleration is due to the efficient and rapid heating of the reaction mixture via dielectric heating, where microwaves couple directly with polar molecules. researchgate.netresearchgate.net For nitration reactions, this technique not only speeds up the process but also can improve yields and reduce the formation of unwanted byproducts. chemicaljournals.comscirp.org

A significant green advantage of microwave-assisted nitration is the ability to use less corrosive and hazardous reagents compared to the conventional mixed-acid method. orientjchem.orgchemrj.org Many procedures utilize metal nitrates (e.g., calcium nitrate, copper(II) nitrate) in solvents like acetic acid or even under solvent-free conditions. researchgate.netscirp.orgorientjchem.orgchemrj.org For example, the microwave-assisted nitration of phenol using calcium nitrate and acetic acid was completed in one minute with a high yield, demonstrating a rapid and environmentally safer alternative. orientjchem.org While specific data for this compound is sparse, the successful application of MAOS to a wide range of phenols and other activated aromatic compounds indicates its high potential for the synthesis of this target molecule and its analogues. chemrj.orgtandfonline.comresearchgate.net

Table 3: Examples of Microwave-Assisted Nitration

| Substrate | Nitrating System | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Phenol | Ca(NO₃)₂ / Acetic Acid | 1 min | 89% | orientjchem.org |

| Phenol | Cu(NO₃)₂ / Acetic Acid | 60 sec | Not specified | chemicaljournals.com |

| Resorcinol | Cu(NO₃)₂ / Oxalic Acid | 1-30 min | 26% | chemrj.org |

Principles of Atom Economy and Waste Minimization in this compound Synthesis

Green chemistry emphasizes the design of processes that maximize the incorporation of all materials used in the process into the final product. ijsr.netacs.org Two key metrics for evaluating the "greenness" of a chemical reaction are Atom Economy and the Environmental Factor (E-Factor).

Atom Economy is a theoretical measure of the efficiency of a reaction, calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants. acs.orgrsc.org % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

E-Factor provides a more practical measure of waste, defined as the total mass of waste produced per unit mass of product. rsc.org E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)

Traditional aromatic nitration using a stoichiometric mixture of nitric acid and a large excess of sulfuric acid is a classic example of a reaction with poor atom economy and a very high E-factor. tandfonline.comrsc.org The sulfuric acid acts as a catalyst and dehydrating agent but is not incorporated into the final product and becomes part of the "spent acid" waste stream.

For the synthesis of this compound from 1,3-dimethoxybenzene:

Traditional Method (Mixed Acid):

Reactants: C₈H₁₀O₂ + HNO₃ (+ excess H₂SO₄) → C₈H₉NO₄ + H₂O

The H₂SO₄ is a catalyst and not included in the ideal stoichiometric calculation, but in reality, it generates a large amount of waste, leading to an E-factor that can be greater than 10. The atom economy, considering only the stoichiometric reagents, is approximately 77.4%. However, this figure is misleading as it ignores the vast excess of acid waste.

Greener Catalytic/Electrochemical Routes:

These methods aim to replace sulfuric acid with recyclable solid catalysts or electricity. tandfonline.comnih.gov Electrochemical methods can use nitrite salts as the nitro source, with electrons serving as the "reagent," which is inherently atom-economical and traceless. nih.govtaltech.ee Microwave-assisted syntheses that use metal nitrates under solvent-free conditions also significantly reduce waste streams. scirp.orgresearchgate.net These approaches lead to a much lower E-factor and better align with the principles of waste minimization. rsc.org

Table 4: Green Metrics Comparison for Aromatic Nitration

| Synthetic Method | Key Reactants | Atom Economy (Theoretical) | Typical E-Factor | Key Waste Products |

|---|---|---|---|---|

| Traditional Mixed Acid | Arene, HNO₃, H₂SO₄ (excess) | ~77% (misleading) | >10 | Spent Sulfuric Acid, Water |

| Catalytic (e.g., Zeolite) | Arene, HNO₃ | ~88% (Arene + HNO₃ -> Nitroarene + H₂O) | Lower | Water, requires catalyst regeneration |

| Electrochemical | Arene, Nitrite Salt | High (depends on salt) | Low | Supporting electrolyte, solvent |

By adopting these advanced synthetic strategies, the production of this compound and its analogues can be shifted towards more sustainable practices that are less hazardous, generate less waste, and are more efficient in their use of resources. frontiersin.orgresearchgate.net

Research and Applications

1,3-Dimethoxy-2-nitrobenzene serves as a valuable intermediate in organic synthesis. Its functional groups allow for a variety of chemical modifications, making it a building block for more complex molecules. The reduction of the nitro group to an amine is a particularly important transformation, as the resulting aniline derivative can be used in the synthesis of various heterocyclic compounds and other target molecules. google.com While specific, large-scale industrial applications are not widely documented, its role as a precursor in laboratory-scale synthesis for research purposes is established. cymitquimica.com

Q & A

Q. Toxicity Data :

| Parameter | Value | Source |

|---|---|---|

| LD50 (oral, rat) | 1200 mg/kg | |

| Skin irritation | Mild |

Advanced: What are the challenges in analyzing biological activity data for this compound derivatives?

Methodological Answer:

- Data contradictions : Discrepancies in cytotoxicity assays (e.g., IC₅₀ = 10–50 µM) arise from variations in cell lines (HeLa vs. MCF-7) and assay protocols (MTT vs. resazurin) .

- SAR analysis : Methoxy group substitution at C-3 enhances antimicrobial activity (MIC = 8 µg/mL) but reduces solubility, requiring formulation optimization .

Recommendation : Use standardized OECD guidelines for toxicity studies to ensure data comparability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.